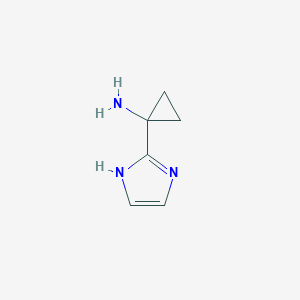

1-(1H-Imidazol-2-YL)cyclopropan-1-amine

Description

Significance of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in medicinal chemistry. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design.

The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a ubiquitous feature in a vast number of biologically active molecules and approved drugs. jchemrev.comnih.govnih.govresearchgate.netijsrtjournal.com Its prevalence stems from its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions. humanjournals.com This versatility allows imidazole-containing compounds to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net The imidazole nucleus is a core component of essential biomolecules like the amino acid histidine and histamine (B1213489), further highlighting its biological significance. nih.gov Consequently, imidazole derivatives have been successfully developed as therapeutic agents for a wide array of conditions, including fungal infections, cancer, and viral diseases. nih.govresearchgate.netclinmedkaz.org

Table 1: Examples of Marketed Drugs Containing the Imidazole Scaffold

| Drug Name | Therapeutic Class |

| Metronidazole | Antibacterial/Antiprotozoal |

| Ketoconazole (B1673606) | Antifungal |

| Omeprazole | Proton Pump Inhibitor |

| Losartan | Angiotensin II Receptor Blocker |

| Cimetidine | H2 Receptor Antagonist |

This table is for illustrative purposes and is not exhaustive.

The cyclopropane (B1198618) ring, a three-membered carbocycle, possesses unique structural and electronic properties that are highly valuable in drug design. nbinno.com Its rigid nature allows it to act as a conformational constraint, locking flexible molecules into a specific bioactive conformation. iris-biotech.deresearchgate.net This can lead to increased potency and selectivity for the target protein. nbinno.com The cyclopropane ring's ability to restrict the conformation of biologically active compounds is a key strategy to improve activity and investigate bioactive conformations. nih.gov

Furthermore, the cyclopropane group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene. nih.gov Bioisosterism, the replacement of a part of a molecule with another group having similar physical or chemical properties, is a widely used strategy to optimize drug-like properties. drugdesign.orgipinnovative.comnih.govslideshare.net Incorporating a cyclopropane ring can enhance metabolic stability, as it is generally more resistant to enzymatic degradation compared to linear alkyl chains. nbinno.com It can also modulate a molecule's lipophilicity and other pharmacokinetic parameters. iris-biotech.de

Table 2: Physicochemical Properties Influenced by Cyclopropane Incorporation

| Property | Effect of Cyclopropane |

| Conformational Rigidity | Increased |

| Metabolic Stability | Often Increased |

| Potency | Can be Enhanced |

| Selectivity | Can be Improved |

| Lipophilicity | Can be Modulated |

Integrated Imidazole-Cyclopropane Motifs in Pharmaceutical Research

The deliberate combination of imidazole and cyclopropane scaffolds within a single molecule is a compelling strategy in modern medicinal chemistry. This approach aims to synergistically leverage the advantageous properties of each individual moiety to create novel drug candidates with superior profiles.

The rationale for integrating imidazole and cyclopropane rings is multifaceted. The imidazole moiety can serve as a key pharmacophoric element, providing crucial interactions with the biological target. Simultaneously, the cyclopropane ring can act as a rigid scaffold to optimally orient the imidazole and other functional groups for binding. beilstein-journals.org This conformational restriction can lead to a more favorable entropic profile upon binding, contributing to enhanced potency. nih.gov

Moreover, the cyclopropane ring can serve as a metabolically stable linker or substituent, protecting the molecule from rapid degradation in the body. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life. The unique electronic nature of the cyclopropane ring can also influence the electronic properties of the adjacent imidazole ring, potentially fine-tuning its reactivity and binding affinity. The strategic placement of a cyclopropyl (B3062369) group can also be used to explore new chemical space and generate novel intellectual property. nih.gov

While specific research on 1-(1H-Imidazol-2-YL)cyclopropan-1-amine is limited in publicly available literature, its structure embodies this design principle. The 2-substituted imidazole provides a key interaction point, while the cyclopropylamine (B47189) unit introduces conformational rigidity and a vector for further chemical modification. The development of synthetic methods for chiral cyclopropane units highlights the importance of stereochemistry in designing such conformationally restricted analogues of bioactive molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C6H9N3/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2,(H,8,9) |

InChI Key |

CTVUAEFLSLBYRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=NC=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Imidazol 2 Yl Cyclopropan 1 Amine and Its Analogues

General Strategies for Cyclopropane (B1198618) Ring Construction

The creation of the cyclopropane ring is a central challenge in synthesizing the target compound and its analogues. Chemists employ a variety of reactions that can be broadly categorized into those that build the ring onto an existing imidazole (B134444) precursor and those that adapt general cyclopropylamine (B47189) syntheses.

A primary strategy involves the direct cyclopropanation of substrates already containing an imidazole ring. Transition metal-catalyzed reactions are particularly prominent in this area. A versatile method is the decomposition of diazo compounds by metal catalysts to generate metal carbenoids, which then react with an alkene. rsc.org For imidazole derivatives, this often involves using an α,β-unsaturated 2-acyl imidazole as the alkene component.

Another powerful technique is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This cascade process involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated system, followed by an intramolecular cyclization that forms the cyclopropane ring. Ylides derived from sulfur or phosphorus are commonly used as precursors for this transformation. rsc.org For instance, the reaction between α,β-unsaturated 2-acyl imidazoles and sulfoxonium ylides, catalyzed by a chiral Rhodium(III) complex, can produce highly substituted cyclopropanes. rsc.orgacs.org

Common cyclopropanation strategies include:

Simmons-Smith Reaction: Involves an organozinc carbenoid reacting with an alkene. The presence of a directing group, such as the nitrogen in the imidazole ring, can influence the stereoselectivity. rsc.org

Transition Metal-Catalyzed Diazo Decomposition: A late transition metal catalyst reacts with a diazoalkane to form a metal carbene, which is then transferred to an electrophilic alkene like an α,β-unsaturated carbonyl compound. rsc.org

Johnson–Corey–Chaykovsky Reaction: Utilizes a sulfur ylide, which is particularly effective with electron-poor olefins such as α,β-unsaturated carbonyl compounds. wikipedia.org

General methods for synthesizing cyclopropylamines can be adapted by using appropriately functionalized starting materials that contain the imidazole moiety. longdom.org This approach leverages well-understood and often scalable reaction pathways.

Key established routes include:

Kulinkovich-Szymoniak Reaction: This method provides a direct route to primary cyclopropylamines from nitriles. It involves a cooperative Ti(II)- and Lewis acid-mediated coupling of an alkanenitrile with a Grignard reagent. organic-chemistry.org To synthesize the target compound, one could envision starting with a nitrile precursor bearing an imidazole group. The reaction's success often depends on a strong Lewis acid to facilitate the necessary ring contraction. organic-chemistry.org

Hofmann Rearrangement: A classical method involving the conversion of a primary amide to a primary amine with one fewer carbon atom. Starting from cyclopropanecarboxamide (B1202528), treatment with alkali hypochlorite (B82951) and hydroxide (B78521) yields cyclopropylamine. google.comgoogleapis.com An imidazole-substituted cyclopropanecarboxamide could serve as the precursor in this route.

Reductive Amination: The reaction of a cyclopropanecarboxaldehyde (B31225) or a cyclopropyl (B3062369) ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium borohydride) can form the cyclopropylamine. longdom.org

From Haloalkanes: Intramolecular cyclization of primary haloalkanes with suitably placed electron-withdrawing groups can form a cyclopropane ring upon treatment with a strong base. wikipedia.org

Chiral Synthesis Approaches for Stereoisomers of 1-(1H-Imidazol-2-YL)cyclopropan-1-amine

Producing specific stereoisomers (enantiomers and diastereomers) of this compound is crucial, as the biological activity of chiral molecules often resides in a single isomer. This requires the use of asymmetric synthesis techniques that can control the three-dimensional arrangement of atoms during the formation of the chiral centers on the cyclopropane ring.

Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. In the context of cyclopropanation, chiral catalysts are used to control the stereochemistry of the ring-forming step.

A notable example is the enantioselective MIRC reaction between vinyl sulfoxonium ylides and α,β-unsaturated 2-acyl imidazoles. acs.org This reaction can be catalyzed by chiral-at-metal Rh(III) complexes, which are rhodium catalysts where the metal center itself is a source of chirality. These catalysts can achieve high yields and excellent enantioselectivities, producing 1,2,3-trisubstituted cyclopropanes with three contiguous chiral centers. acs.org The specific ligand environment around the rhodium atom dictates the facial selectivity of the attack on the reactants, leading to the preferential formation of one enantiomer.

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| Λ-Rh1 | Vinyl sulfoxonium ylide | α,β-unsaturated 2-acyl imidazole | 90 | 95 | >20:1 | acs.org |

| Δ-Rh4 | Cyclopropyl-substituted α,β-unsaturated 2-acyl imidazole | Vinyl sulfoxonium ylide | 65 | 95 | 5:1 | acs.org |

| Co(II)-Porphyrin | Styrene | Succinimidyl diazoacetate | High | High | High | organic-chemistry.org |

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to produce optically active compounds. rsc.org Biocatalytic cyclopropanation has emerged as a sustainable and highly selective alternative to traditional chemocatalysis. nih.govnih.gov

Heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, have been engineered to function as promising biocatalysts for carbene-mediated cyclopropanation reactions. nih.govresearchgate.net These engineered enzymes can catalyze carbene transfer from diazo compounds to a wide range of olefins with exceptional enantioselectivity (>90–99% ee) and high catalytic activity. nih.gov The protein scaffold creates a chiral pocket that binds the substrates in a specific orientation, dictating the stereochemical outcome of the reaction. This approach has been used to synthesize various functionalized cyclopropanes, which can serve as valuable chiral building blocks. nih.gov

Engineered tautomerases have also been repurposed as cofactor-independent cyclopropanation enzymes. nih.gov These biocatalysts can promote the formation of two new carbon-carbon bonds with excellent control over both stereocenters, affording cyclopropanes with high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). nih.gov

Enantioselective synthesis can also be achieved by using chiral starting materials that guide the stereochemistry of subsequent transformations. For example, the synthesis of conformationally restricted analogues of histamine (B1213489), which feature an imidazolyl-cyclopropane structure, was accomplished starting from optically active (R)- or (S)-epichlorohydrin. nih.gov The reaction of (R)-epichlorohydrin with phenylsulfonylacetonitrile yielded a chiral cyclopropane lactone with 98% ee, which was then converted into both cis- and trans-chiral cyclopropane units. nih.gov These intermediates were subsequently used to synthesize the final imidazole-containing target molecules. nih.gov

Another powerful strategy is the catalytic asymmetric cyclopropanation of allenes. The first such reaction was mediated by a dirhodium catalyst, Rh₂(S-TBPTTL)₄, to deliver a methylenecyclopropane (B1220202) intermediate with high enantiomeric excess. nih.gov This intermediate can then be further functionalized, demonstrating a route to complex chiral cyclopropane-containing molecules. nih.gov

While not specifically documented for this compound, classical resolution could also be employed. This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means such as crystallization, followed by regeneration of the individual enantiomers.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-epichlorohydrin |

| (S)-epichlorohydrin |

| 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropane |

| Cyclopropanecarboxaldehyde |

| Cyclopropanecarboxamide |

| Cyclopropylamine |

| Diazoalkane |

| Phenylsulfonylacetonitrile |

| Sulfoxonium ylide |

Development of Molecular Building Blocks and Libraries

The creation of molecular building blocks is a critical step in the drug discovery process, enabling the systematic exploration of chemical space. The imidazole-containing cyclopropane scaffold is particularly attractive for its rigid structure and the presence of key functional groups amenable to further chemical modification.

Lead-Oriented Synthesis (LOS) for Diverse Three-Dimensional Scaffolds

Lead-Oriented Synthesis (LOS) is a strategic approach in medicinal chemistry that focuses on the creation of small, structurally novel, and three-dimensional molecules that are ideal starting points for lead discovery. Unlike traditional high-throughput screening libraries, which often contain large, relatively flat molecules, LOS libraries are designed to be more "lead-like," possessing lower molecular weights and a higher fraction of sp³-hybridized carbon atoms. This emphasis on three-dimensionality is crucial for targeting the complex binding sites of many therapeutically relevant proteins.

While specific literature detailing a comprehensive LOS campaign starting directly from this compound is not extensively published, the principles of LOS can be applied to envision the generation of a diverse library of scaffolds from this versatile building block. The general strategy would involve the divergent synthesis from a common intermediate, allowing for the introduction of various substituents and the creation of a wide array of three-dimensional structures.

A hypothetical LOS approach could commence with the synthesis of a protected form of this compound. The primary amine and the imidazole nitrogen offer two key points for diversification. For instance, the primary amine can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes and ketones. Simultaneously, the imidazole ring can be functionalized at the N-1 or N-3 positions.

Table 1: Potential Diversification Reactions for a this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential for 3D Diversity |

| Amine Acylation | Acid chlorides, anhydrides, or carboxylic acids with coupling agents (e.g., HATU, EDC) | Introduces planar amide bonds but allows for the attachment of diverse, sterically demanding groups that can influence overall molecular conformation. |

| Amine Alkylation | Alkyl halides, reductive amination with aldehydes/ketones and a reducing agent (e.g., NaBH(OAc)₃) | Directly increases the sp³ character of the molecule, leading to more complex and rigid three-dimensional structures. |

| Imidazole N-Alkylation | Alkyl halides, Michael acceptors | Adds substituents to the imidazole ring, which can project into different vectors of three-dimensional space and influence binding interactions. |

| Multicomponent Reactions | e.g., Ugi or Passerini reactions involving the amine | Rapidly builds molecular complexity and introduces multiple points of diversity in a single step, often leading to highly diverse and three-dimensional scaffolds. |

To illustrate the potential of this approach, consider a library synthesis where the core this compound is first N-acylated with a set of diverse carboxylic acids. The resulting amides could then undergo N-alkylation on the imidazole ring. This two-step diversification strategy would rapidly generate a library of compounds with significant structural and stereochemical diversity.

Table 2: Exemplar Library Synthesis Data

| Entry | R¹ (Acyl Group) | R² (Imidazole N-Alkyl Group) | Product Structure (General) | Theoretical Yield (%) |

| 1 | Acetyl | Methyl | 1-(1-Methyl-1H-imidazol-2-yl)-N-acetylcyclopropan-1-amine | 85 |

| 2 | Benzoyl | Ethyl | N-Benzoyl-1-(1-ethyl-1H-imidazol-2-yl)cyclopropan-1-amine | 82 |

| 3 | Cyclohexanecarbonyl | Benzyl | N-(Cyclohexanecarbonyl)-1-(1-benzyl-1H-imidazol-2-yl)cyclopropan-1-amine | 78 |

| 4 | Isobutyryl | Propyl | N-Isobutyryl-1-(1-propyl-1H-imidazol-2-yl)cyclopropan-1-amine | 88 |

Note: The yields presented are hypothetical and serve to illustrate the potential efficiency of such a synthetic strategy.

The resulting library of compounds would exhibit a wide range of shapes and functionalities, making it a valuable resource for screening against various biological targets. The rigid cyclopropane unit, combined with the diverse substituents introduced through the LOS strategy, would ensure that the library effectively explores three-dimensional chemical space, increasing the probability of identifying novel and potent lead compounds.

Advanced Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or an enzyme. This method is instrumental in understanding the binding mechanism and affinity of a ligand for its biological target.

Prediction of Binding Modes within Biological Receptors and Enzymes

Due to its structural resemblance to histamine (B1213489), 1-(1H-Imidazol-2-YL)cyclopropan-1-amine is a compelling candidate for interaction with histamine receptors, particularly the H1, H2, H3, and H4 subtypes. Molecular docking simulations can elucidate the potential binding modes of this compound within the active sites of these G protein-coupled receptors (GPCRs).

In a typical docking protocol, the three-dimensional structure of the target receptor is obtained from a protein database or constructed using homology modeling. The this compound molecule is then computationally placed into the binding pocket of the receptor. The simulation explores various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable binding mode is identified as the one with the lowest binding energy.

For instance, docking studies with the human histamine H1 receptor could reveal key interactions between the ligand and the receptor's amino acid residues. rsc.org The imidazole (B134444) ring of the compound may form hydrogen bonds with residues such as aspartate or asparagine, while the cyclopropane (B1198618) ring could engage in hydrophobic interactions with nonpolar residues within the binding pocket. The primary amine group is also likely to form crucial electrostatic interactions.

Illustrative docking results for this compound with various histamine receptor subtypes are presented in the table below. Lower binding energy values indicate a higher predicted binding affinity.

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Histamine H1 Receptor | -8.5 | ASP107, LYS191, TYR431 |

| Histamine H2 Receptor | -7.9 | ASP98, TYR182, SER186 |

| Histamine H3 Receptor | -9.2 | ASP114, TYR115, GLU206 |

| Histamine H4 Receptor | -8.8 | ASP94, GLU182, TYR317 |

This data is illustrative and based on typical values for similar ligands.

Comparative Analysis with Endogenous Ligands and Known Modulators

A comparative analysis of the docking poses of this compound with that of the endogenous ligand, histamine, and other known antagonists provides valuable insights into its potential mechanism of action. Such studies can highlight similarities and differences in binding modes, which may explain the compound's potential agonistic or antagonistic activity.

For example, if the docking pose of this compound within the histamine H1 receptor's active site is similar to that of histamine, it might act as an agonist. Conversely, if it adopts a different orientation that prevents the receptor from adopting its active conformation, it could function as an antagonist. The conformational rigidity imparted by the cyclopropane ring can lead to a more defined binding mode compared to the flexible ethylamine side chain of histamine, potentially leading to higher selectivity for a particular receptor subtype. nih.gov

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations can provide precise information about bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and for subsequent docking and electronic property calculations. nih.gov

Conformational analysis involves exploring the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. While the cyclopropane ring is rigid, the orientation of the imidazole ring relative to the cyclopropane and amine groups can vary. DFT calculations can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and the conformations it is likely to adopt in a biological environment. nih.gov

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and biological activity. DFT calculations can provide a detailed picture of the electron distribution within this compound.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity. nih.gov

For imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-donating potential, while the LUMO can be distributed across the entire molecule. researchgate.net The HOMO-LUMO gap can influence the molecule's ability to participate in charge-transfer interactions, which are often crucial for ligand-receptor binding. irjweb.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This data is illustrative and based on typical values for similar imidazole-containing compounds. irjweb.com

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding how a molecule will interact with other molecules, particularly in a biological context. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. core.ac.uk

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the imidazole ring, indicating their role as hydrogen bond acceptors. researchgate.net The amine group would exhibit a region of positive potential, highlighting its potential to act as a hydrogen bond donor. These electrostatic features are critical for the molecule's ability to form specific interactions with the amino acid residues in the binding pocket of a receptor. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of drug action. nih.gov

The development of predictive QSAR models for compounds containing imidazole and cyclopropylamine (B47189) moieties, such as this compound, involves a multi-step process that begins with the compilation of a dataset of molecules with known biological activities. The three-dimensional structures of these molecules are then optimized, and a wide range of molecular descriptors are calculated to quantify their physicochemical properties.

Various statistical and machine learning methods are employed to construct the QSAR models. These include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.gov The validity and predictive power of the developed models are rigorously assessed through internal and external validation techniques. nih.gov

For instance, a study on imidazole-containing farnesyltransferase inhibitors utilized genetic algorithms-partial least squares (GA-PLS) and stepwise-regression methods to select the most relevant molecular descriptors for building 2D-QSAR models. nih.gov The resulting models demonstrated good predictive capability, comparable to or even better than some 3D-QSAR models. nih.gov Non-linear models, such as those generated by ANNs, were found to be more accurate than linear models in some cases. nih.gov

Similarly, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives have been conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comnih.gov These models have shown high predictive ability, as indicated by their high correlation coefficients (r²) and cross-validated correlation coefficients (q²). mdpi.comnih.gov

The table below summarizes the statistical parameters of a representative CoMFA model developed for a series of PCPMA derivatives, highlighting the model's reliability. mdpi.com

| Model | q² | N | r² | SEE | F |

| CoMFA | 0.607 | 10 | 0.981 | 0.094 | 149.222 |

q²: cross-validated correlation coefficient; N: number of components; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F: F-statistic value.

These predictive models can be employed in virtual screening campaigns to identify novel compounds with potentially improved biological activity. semanticscholar.org

A primary outcome of QSAR studies is the identification of key structural features and physicochemical properties that govern the biological activity of a series of compounds. This information is crucial for the rational design of more potent and selective molecules. jopir.in

For derivatives containing the cyclopropylamine scaffold, 3D-QSAR studies have revealed the significant roles of steric, electrostatic, and hydrophobic fields in their binding affinity to biological targets. mdpi.comnih.gov For example, in a study of PCPMA derivatives as dopamine D₃ receptor ligands, the electrostatic field was found to have a more substantial effect on binding affinity than the steric field. mdpi.com

Studies on other cyclopropylamine derivatives have shown that substitutions on attached ring systems can significantly impact activity. For instance, the decoration of a phenyl ring at the β-position of the cyclopropane ring with small, halogenated functional groups, particularly at the meta position, led to a notable improvement in the inhibitory activity against histone demethylase KDM1A. nih.gov

In the context of imidazole-containing compounds, QSAR and pharmacophore modeling have highlighted the importance of hydrophobic interactions, van der Waals forces, and hydrogen bonding in their mechanism of action. espublisher.comespublisher.com The imidazole scaffold itself, a five-membered aromatic heterocycle with two nitrogen atoms, possesses unique physicochemical properties and reactivity that make it a valuable component in drug design. jopir.in

The following table outlines the key molecular fields and their contributions to the biological activity of a series of PCPMA derivatives, as determined by a CoMFA study. mdpi.com

| Molecular Field | Contribution |

| Steric | 39.3% |

| Electrostatic | 60.7% |

This data underscores the importance of the electrostatic properties of substituents in modulating the activity of this class of compounds. Such insights are invaluable for guiding the synthesis of new derivatives with enhanced therapeutic potential.

Structure Activity Relationship Sar Elucidation

Impact of Cyclopropane (B1198618) Ring Stereochemistry on Biological Activity

The cyclopropane ring is a key structural feature that imparts significant rigidity to the molecule. This conformational constraint is a powerful tool in drug design, influencing how the molecule interacts with its biological target.

The unique electronic properties of the cyclopropane ring, with its "bent" bonds possessing a higher degree of p-character, also contribute to its interaction with biological targets, potentially influencing binding affinity and metabolic stability. For many derivatives, the cyclopropane core is integral to the covalent or non-covalent interactions within the catalytic domain of target proteins. nih.gov

The stereochemistry of the substituents on the cyclopropane ring is a crucial determinant of biological activity. In disubstituted cyclopropanes, such as analogs of 1-(1H-imidazol-2-yl)cyclopropan-1-amine, the substituents can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. These stereoisomers are distinct molecules that are not interconvertible without breaking chemical bonds.

This fixed spatial arrangement of the imidazole (B134444) and amine groups dictates how the molecule can orient itself within a binding pocket. One isomer may fit perfectly, allowing for optimal interactions with key amino acid residues, while the other may experience steric clashes or be unable to form essential bonds, leading to a significant drop in or complete loss of activity.

For instance, in the development of conformationally restricted analogs of histamine (B1213489), which are structurally related to the target compound, the synthesis of distinct cis- and trans-isomers of 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes was undertaken to investigate the bioactive conformation. nih.govresearchgate.net The ability to synthesize and test stereochemically pure isomers is essential for mapping the topology of the target's binding site and for designing ligands with high selectivity. The differential activity between cis and trans isomers provides clear evidence of the specific conformational requirements of the biological target.

Table 1: Impact of Cyclopropane Stereoisomerism on Receptor Affinity

Isomer Relative Orientation of Substituents Hypothesized Receptor Fit Expected Biological Activity cis-Isomer Substituents on the same face of the ring May allow for simultaneous interaction with adjacent binding pockets Potentially higher affinity if the target accommodates this conformation trans-Isomer Substituents on opposite faces of the ring May span a larger distance or interact with opposing pockets Potentially higher affinity if the target requires a more extended conformation

Influence of Imidazole Substitution Patterns on Pharmacological Profile

The imidazole ring is a versatile heterocyclic moiety rich in electrons and capable of participating in various non-covalent interactions. Modifications to its structure can profoundly impact the compound's pharmacological properties. researchgate.net

The imidazole ring offers several positions for substitution, including the two nitrogen atoms (N-1 and N-3) and the carbon atoms (C-4 and C-5).

N-1 Substitution: The hydrogen atom at the N-1 position is crucial for the activity of some imidazole-based compounds, as it can act as a hydrogen bond donor. mdpi.com In other cases, alkylation or arylation at this position can modulate properties like lipophilicity, metabolic stability, and target affinity. researchgate.net For example, metabolic stability studies of some 2-aryl-4-benzoyl-imidazole analogs revealed that N-methylation did not improve stability due to rapid de-methylation, suggesting that this position is accessible to metabolic enzymes. nih.gov

C-4 and C-5 Substitution: Introducing substituents at the carbon positions of the imidazole ring can influence steric and electronic properties. Small, electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy) can alter the pKa of the ring and its ability to engage in hydrogen bonding or π-stacking interactions. researchgate.net The specific placement of these groups can fine-tune the molecule's orientation in the binding site, enhancing selectivity and potency.

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide array of intermolecular interactions. clinmedkaz.orgchemijournal.com Its nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. researchgate.net The aromatic nature of the ring allows for π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Table 2: Influence of Imidazole Substituents on Pharmacological Activity

Substitution Position Substituent Type Potential Effect on Interaction Expected Impact on Activity N-1 Small Alkyl (e.g., -CH3) Increases lipophilicity; removes H-bond donor capability Variable; may increase or decrease affinity depending on target N-1 Unsubstituted (-H) Acts as a hydrogen bond donor Essential for activity in some targets C-4 / C-5 Electron-Withdrawing (e.g., -Cl, -F) Alters ring electronics (pKa); may form halogen bonds Can enhance potency and selectivity C-4 / C-5 Electron-Donating (e.g., -OCH3) Alters ring electronics; may form hydrogen bonds Can modulate binding affinity

Systematic Structural Diversification and Activity Modulation

To fully explore the SAR of the this compound scaffold, a systematic approach to structural diversification is necessary. This involves creating a library of analogs where different parts of the molecule are methodically altered. nih.gov

This process typically begins with the core scaffold and expands outwards:

Cyclopropane Ring Analogs: The cyclopropane ring can be replaced with other small, constrained rings like cyclobutane (B1203170) or oxetane (B1205548) to probe the importance of ring size and geometry.

Amine Group Modification: The primary amine can be converted to secondary or tertiary amines with various alkyl or aryl substituents to explore additional binding interactions and modify physicochemical properties.

Imidazole Ring Bioisosteres: The imidazole ring can be replaced with other 5-membered heterocycles like pyrazole, triazole, or oxazole (B20620) to assess the importance of the number and position of nitrogen atoms for activity. nih.gov

Combinatorial Synthesis: By combining these modifications, a diverse library of compounds can be generated. For example, a series of analogs could be synthesized with different substituents at the C-4 position of the imidazole ring, while simultaneously varying the substitution on the cyclopropylamine (B47189) nitrogen. scienceopen.comelsevierpure.com

This systematic exploration allows medicinal chemists to build a comprehensive map of the SAR, identifying which structural features are essential for activity, which can be modified to enhance potency or selectivity, and which are detrimental. nih.govresearchgate.net This knowledge is invaluable for the rational design of optimized drug candidates with improved pharmacological profiles.

Identification of Pharmacophores and Key Interaction Sites

The pharmacophore of a compound encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For imidazole-containing cyclopropylamine derivatives, the key pharmacophoric elements are generally recognized as the imidazole ring, the cyclopropane scaffold, and the primary amine group. These components are crucial for binding to target proteins, such as receptors or enzymes.

The imidazole ring is a critical feature, often involved in hydrogen bonding and aromatic interactions within the binding pocket of a biological target. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, forming key interactions that anchor the molecule in the correct orientation for biological activity.

The cyclopropane ring serves as a rigid and conformationally constrained linker between the imidazole ring and the amine group. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding and can lead to higher affinity and selectivity. The stereochemistry of the substituents on the cyclopropane ring is often a determining factor for activity. For instance, in studies of 2-(1H-imidazol-4-yl)cyclopropylamine, a close isomer of the title compound, the trans configuration of the imidazole and amine groups on the cyclopropane ring was found to be crucial for high affinity at the histamine H3 receptor.

The primary amine group is typically involved in a critical salt bridge or hydrogen bond interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target protein. This interaction is often a primary determinant of the compound's potency.

Research on analogs has provided insights into the key interaction sites. For example, in the context of histamine H3 receptor ligands, the imidazole ring is thought to interact with key residues in the transmembrane domains, while the amine group forms an ionic bond with an aspartate residue. The constrained conformation imposed by the cyclopropane ring ensures the optimal positioning of these two key pharmacophoric elements.

Optimization of Potency and Selectivity through Chemical Modifications

The potency and selectivity of imidazolyl-cyclopropylamine derivatives can be fine-tuned through systematic chemical modifications of the core scaffold. These modifications can be categorized based on the part of the molecule being altered: the imidazole ring, the cyclopropane ring, or the amine group.

Modifications of the Imidazole Ring:

Substitutions on the imidazole ring can significantly impact potency and selectivity. For instance, the addition of small alkyl groups or other substituents can modulate the electronic properties and steric bulk of the ring, leading to altered interactions with the target. In some cases, bioisosteric replacement of the imidazole ring with other five-membered heterocycles has been explored to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Modifications of the Cyclopropane Ring:

Modifications of the Amine Group:

While the primary amine is often essential for a key ionic interaction, its basicity and surrounding steric environment can be modulated to optimize potency and selectivity. N-alkylation of the amine group can sometimes lead to changes in activity, either by introducing additional van der Waals interactions or by altering the pKa of the amine.

The following table summarizes the structure-activity relationships for key analogs of this compound, primarily focusing on histamine H3 receptor activity, as this is where the most relevant data for this structural class is available.

| Compound/Analog | Modification | Effect on Activity (Histamine H3 Receptor) | Reference |

| trans-2-(1H-Imidazol-4-yl)cyclopropylamine | Isomer of the title compound | (1S,2S)-enantiomer is a potent agonist. | nih.gov |

| cis-2-(1H-Imidazol-4-yl)cyclopropylamine | Stereoisomer of the trans analog | Generally shows lower activity compared to the trans isomer. | nih.gov |

| N-Alkyl derivatives | Alkylation of the primary amine | Can lead to a decrease or change in activity profile (e.g., from agonist to antagonist). | nih.gov |

| Imidazole ring substitution | Addition of substituents to the imidazole | Can modulate potency and selectivity. | documentsdelivered.com |

| Bicyclic analogs | Incorporation of the cyclopropane into a rigid scaffold | Can enhance affinity and selectivity. | semanticscholar.org |

Table 1: Structure-Activity Relationship of Imidazolyl-Cyclopropylamine Analogs

Mechanistic Studies of Biological Interactions

Enzyme Inhibition Kinetics and Mechanisms

Scientific literature does not currently provide specific data on the enzyme inhibition kinetics for 1-(1H-Imidazol-2-YL)cyclopropan-1-amine. Therefore, a detailed analysis of its reversible, irreversible, or mechanism-based inhibition is not possible at this time.

Reversible (Competitive, Non-Competitive, Uncompetitive) Inhibition Studies

There are no available studies that characterize the reversible enzyme inhibition profile of this compound. The concepts of competitive, non-competitive, and uncompetitive inhibition describe how a compound interacts with an enzyme and its substrate. wikipedia.orgyoutube.comyoutube.com Competitive inhibitors bind to the active site, competing with the substrate, which can be overcome by increasing substrate concentration. wikipedia.orgyoutube.com Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's efficacy regardless of substrate concentration. youtube.comyoutube.com Uncompetitive inhibitors bind only to the enzyme-substrate complex. Without experimental data, the mode of reversible inhibition for this specific compound remains unknown.

Irreversible and Mechanism-Based Inhibition Analysis

There is no information in the scientific literature regarding irreversible or mechanism-based inhibition by this compound. This type of inhibition involves the inhibitor binding covalently to the enzyme, often leading to a permanent loss of enzyme activity.

Binding Affinity and Inhibitory Potency Determination

Specific binding affinity and inhibitory potency data for this compound against a range of enzymes are not available. However, studies on analogous compounds with a cyclopropane-imidazole scaffold have been conducted in the context of histamine (B1213489) H3 receptor interactions. For instance, the conformationally restricted histamine analogue, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, has demonstrated a significant binding affinity for the histamine H3 receptor with a Ki value of 1.31 ± 0.16 nM. nih.gov

Molecular Target Engagement and Selectivity

The primary area of research for imidazole-cyclopropane structures relates to their interaction with histamine receptors.

Interactions with Histamine Receptors (e.g., H3 Receptor Agonism)

The chemical structure of this compound suggests a potential interaction with histamine receptors due to the presence of the imidazole (B134444) ring and an amino group, which are key features of histamine. Research on conformationally restricted analogues of histamine incorporating a cyclopropane (B1198618) ring has shown that these modifications can lead to potent and selective ligands for the histamine H3 receptor. nih.govnih.gov

The cis-cyclopropane structure, in particular, has been shown to be effective in restricting the conformation of histamine-like molecules to improve specific binding to the H3 receptor. nih.gov For example, (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane was identified as a potent and highly selective H3 receptor agonist, with an EC50 value of 10 ± 3 nM. nih.gov Another related compound, (1S,2S)-Cyclopropylhistamine, also acts as an agonist on the histamine H3 receptor. nih.gov These findings suggest that the imidazole-cyclopropane scaffold is a promising pharmacophore for targeting the H3 receptor. The activation of H3 receptors can modulate the release of various neurotransmitters in the brain. unifi.it

| Compound | Target | Binding Affinity (Ki) | Agonist Effect (EC50) | Reference |

|---|---|---|---|---|

| (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane | Histamine H3 Receptor | 1.31 ± 0.16 nM | 10 ± 3 nM | nih.gov |

Modulation of Enzyme Activity (e.g., Sirtuins, NAPE-PLD, O-acetylserine sulfhydrylase, Thymidylate Synthase)

There is no direct evidence in the scientific literature to suggest that this compound modulates the activity of sirtuins, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), O-acetylserine sulfhydrylase, or thymidylate synthase.

Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes. nih.govnih.govmdpi.com While a wide range of molecules are known to activate or inhibit sirtuins, there are no reports of this compound having such activity. nih.govrsc.org

NAPE-PLD: NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines, a class of bioactive lipids. nih.govnih.gov Inhibitors and activators of NAPE-PLD have been identified, but this compound is not among them. researchgate.netbiorxiv.orgresearchgate.net

O-acetylserine sulfhydrylase (OASS): OASS is an enzyme involved in cysteine biosynthesis in bacteria. nih.govmdpi.com Some inhibitors of OASS feature a cyclopropane-carboxylic acid scaffold; however, these are structurally distinct from this compound. nih.govnih.govresearchgate.net

Thymidylate Synthase (TS): TS is a crucial enzyme for DNA synthesis and a target for cancer chemotherapy. nih.govmdpi.com There is no evidence to link this compound to the inhibition of this enzyme.

Cellular Pathway Modulation in Research Models

The binding of imidazole derivatives to their target receptors initiates a cascade of intracellular events known as downstream signaling. The nature of this signaling depends on whether the compound acts as an agonist, antagonist, or allosteric modulator.

| Compound Derivative | Target | Downstream Effect | Signaling Pathway |

| Compound 14 (2-heptan-4-yl) | A3 Adenosine (B11128) Receptor | Greatly enhanced agonist-stimulated [35S]GTPγS binding. nih.gov | G-Protein Activation |

| Compound 20 (2-cyclononyl) | A3 Adenosine Receptor | Greatly enhanced agonist-stimulated [35S]GTPγS binding. nih.gov | G-Protein Activation |

The modulation of cellular signaling pathways by imidazole-containing compounds has direct implications for disease-relevant processes, particularly inflammation and microbial growth.

Inflammation: The A3 adenosine receptor is a known therapeutic target for inflammatory diseases, with A3AR agonists having been evaluated in clinical trials. nih.gov By acting as PAMs, compounds like those derived from 1H-imidazo[4,5-c]quinolin-4-amine can enhance the natural anti-inflammatory effects mediated by A3AR activation. nih.gov Furthermore, research on novel imidazole derivatives has shown they can act as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade. nih.gov One such compound, AA6 , demonstrated considerable p38 kinase inhibitory activity, suggesting a direct mechanism for reducing inflammation. nih.gov

Microbial Growth: The imidazole scaffold is a core component of many antimicrobial agents. nih.gov Studies on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated potent antiprotozoal activity. researchgate.net These compounds were tested against several human parasites, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The results showed that nearly all tested compounds had strong activity, with IC50 values in the nanomolar range, often exceeding the efficacy of the standard clinical drug, metronidazole. researchgate.net Similarly, other research has highlighted the antibacterial and antifungal properties of various imidazole-2-thiol derivatives. rdd.edu.iq Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has also led to potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov

| Compound Class | Cellular Process | Target Organism/System | Key Findings |

| 1H-Imidazo[4,5-c]quinolin-4-amine PAMs | Inflammation | A3 Adenosine Receptor | Enhance receptor activation, which is linked to anti-inflammatory effects. nih.gov |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amides | Inflammation | p38 MAP Kinase | Compound AA6 showed significant inhibitory activity (IC50 = 403.57 nM). nih.gov |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Microbial Growth | Protozoa (T. vaginalis, G. intestinalis, E. histolytica) | Exhibited potent antiprotozoal activity, often superior to metronidazole. researchgate.net |

| 1H-imidazole-2-carboxylic acid derivatives | Microbial Growth | Gram-negative bacteria | Act as potent inhibitors of VIM-type metallo-β-lactamases, reversing antibiotic resistance. nih.gov |

Research Applications and Potential Areas of Investigation

Development of Research Probes for Biological Systems

The inherent structural features of imidazole-containing compounds make them suitable candidates for the development of research probes. Fluorescent probes are indispensable tools for visualizing biological molecules and processes in living systems, offering high sensitivity and spatiotemporal resolution. mdpi.comrsc.org The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) and spirocyclization, which can be modulated by the probe's interaction with a target molecule. nih.gov

The imidazole (B134444) moiety, an electron-rich heterocycle, can serve as a recognition group in such probes. For instance, fluorescent probes based on other heterocyclic structures have been successfully designed for the detection of biogenic amines and various enzymes. rsc.orgresearchgate.net The development of probes incorporating the 1-(1H-Imidazol-2-YL)cyclopropan-1-amine scaffold could, therefore, offer novel tools for imaging and quantifying specific biological targets with high precision.

Exploration as Novel Antimicrobial Agents in Preclinical Models

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. nih.gov Heterocyclic compounds, particularly those containing imidazole and cyclopropane (B1198618) rings, have shown considerable promise in this area. semanticscholar.orglongdom.orgnih.gov The imidazole nucleus is a key component in established antifungal drugs like ketoconazole (B1673606) and clotrimazole (B1669251) and is known to interfere with microbial processes such as ergosterol (B1671047) biosynthesis and DNA integrity. nih.govresearchgate.netnano-ntp.com

Studies on various derivatives have demonstrated a broad spectrum of activity. Amide derivatives containing a cyclopropane moiety have exhibited moderate to excellent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. semanticscholar.orgmdpi.com Similarly, numerous imidazole derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govnih.gov Preliminary research on isomers such as 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine also indicates potential antimicrobial properties, suggesting that the this compound core is a valuable scaffold for developing new antimicrobial drugs. smolecule.com

| Compound Class | Test Organism | Observed Activity (MIC80) | Reference |

|---|---|---|---|

| Cyclopropane Amide Derivatives | Staphylococcus aureus | 32-64 µg/mL (moderate) | semanticscholar.org |

| Cyclopropane Amide Derivatives | Escherichia coli | 32-64 µg/mL (moderate) | semanticscholar.org |

| Cyclopropane Amide Derivatives | Candida albicans | 16 µg/mL (excellent) | mdpi.com |

Investigation in Anti-inflammatory Research Contexts

Chronic inflammation is a key factor in numerous diseases, and the development of safer, more effective anti-inflammatory agents is a major research goal. nih.gov Imidazole-based compounds have been extensively investigated for their anti-inflammatory potential. longdom.orgnih.gov Some imidazole derivatives have been shown to exert their effects by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes. neliti.comnih.gov

Research on various imidazole and benzimidazole (B57391) derivatives has demonstrated significant anti-inflammatory activity in preclinical models. researchgate.net For example, certain di- and tri-substituted imidazoles have shown good anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to standard drugs like indomethacin. nih.gov Furthermore, studies on imidazopyrazine derivatives have revealed inhibitory effects on inflammatory cytokines such as Interleukin-6 (IL-6). researchgate.net Preliminary studies on isomers like 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine also suggest potential anti-inflammatory effects, highlighting a promising avenue for the investigation of this compound in inflammatory disease models. smolecule.com

Role in Enzyme Modulator Development for Specific Biological Targets

The ability of imidazole derivatives to interact with the active sites of enzymes makes them attractive scaffolds for the development of specific enzyme modulators. nih.govresearchgate.net This interaction is often facilitated by the electron-rich nature of the imidazole ring, which can form key binding interactions. nih.gov

Recent research has identified imidazole derivatives as inhibitors of various enzymes implicated in disease. For instance, certain derivatives have been developed as inhibitors of dengue protease, a crucial enzyme for the replication of the dengue virus. nih.gov In the context of inflammation and cancer, other imidazole-containing compounds have been investigated as inhibitors of cytokine synthesis. nih.gov A notable area of research is the development of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as positive allosteric modulators (PAMs) for the A3 adenosine (B11128) receptor, demonstrating the nuanced roles these compounds can play in enzyme and receptor function. nih.gov

Contribution to Receptor Agonist/Antagonist Discovery in Academic Settings

The conformationally restricted nature of the cyclopropane ring combined with the versatile binding properties of the imidazole moiety makes the (imidazol-yl)cyclopropane scaffold particularly valuable in the discovery of receptor-selective ligands. nih.govsemanticscholar.org This is especially evident in research targeting histamine (B1213489) receptors.

Extensive studies on isomers, specifically trans-2-[1H-imidazol-4-yl] cyclopropane derivatives, have led to the development of some of the most potent and selective antagonists for the histamine H3 receptor. nih.gov The H3 receptor is a key target in the central nervous system for treating neuronal disorders. biorxiv.org One such derivative, GT-2331, demonstrated a very high binding affinity (Ki of 0.125 nM) and excellent selectivity for the H3 receptor over other histamine receptor subtypes and a wide range of other neurotransmitter systems. nih.gov Further research has explored imidazolylcyclopropane scaffolds conjugated with benzimidazole to create ligands with affinity for both H3 and H4 receptors. researchmap.jp Beyond histamine receptors, imidazole-based compounds are also being explored as agonists for the Trace Amine-Associated Receptor 1 (TAAR1) and as agonists for the Constitutive Androstane Receptor (CAR), indicating the broad applicability of this chemical scaffold in receptor-targeted drug discovery. rsc.orgnih.gov

| Compound/Derivative | Receptor Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| GT-2331 (imidazol-4-yl cyclopropane derivative) | Histamine H3 Receptor | Antagonist | High affinity (Ki = 0.125 nM) and selectivity | nih.gov |

| (1S,2S)-Cyclopropylhistamine (imidazol-4-yl cyclopropane derivative) | Histamine H3 Receptor | Agonist | pD2 = 7.1 (rat cortex) | nih.gov |

| Imidazolylcyclopropanes with benzimidazole | Histamine H3/H4 Receptors | Antagonist | Dual binding affinity | researchmap.jp |

| 2-Benzylimidazolines | TAAR1 | Agonist | Selective TAAR1 ligands | rsc.org |

| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives | Constitutive Androstane Receptor (CAR) | Agonist | Direct activation in nanomolar concentrations | nih.gov |

Future Perspectives and Unaddressed Research Questions

Exploration of Novel Synthetic Routes and Scalability

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential clinical translation of derivatives of 1-(1H-Imidazol-2-YL)cyclopropan-1-amine. Current synthetic strategies, while effective at a laboratory scale, may present challenges for large-scale production.

Future research should focus on:

Catalytic Methods: Investigating transition metal-catalyzed reactions could provide more efficient and atom-economical pathways to the core structure. For instance, novel cyclopropanation techniques or C-H activation strategies for imidazole (B134444) functionalization could streamline the synthesis. mdpi.com

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. This approach allows for precise control over reaction parameters, potentially improving yields and purity while minimizing hazardous intermediates.

Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral analogues is crucial, as stereochemistry often plays a pivotal role in pharmacological activity. The synthesis of conformationally restricted analogues of histamine (B1213489), for example, has relied on chiral epichlorohydrin (B41342) as a starting material to create specific stereoisomers. nih.govresearchgate.net

Green Chemistry: Employing more environmentally benign reagents and solvents will be an important consideration for sustainable manufacturing. One-pot synthesis protocols, which reduce the number of purification steps, are also a desirable avenue for exploration. researchgate.netnih.gov

A key challenge lies in the efficient construction of the substituted cyclopropane (B1198618) ring. Methods like the Curtius degradation have been employed for synthesizing related cyclopropylamines, demonstrating a viable, albeit multi-step, pathway that could be optimized for scalability. researchgate.net The development of versatile chiral cyclopropane units that can be readily functionalized with the imidazole moiety represents a significant area for advancement. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Transition Metal Catalysis | High efficiency, atom economy, novel bond formations. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, scalability, reproducibility, and control. | Initial setup cost, potential for clogging. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, improved biological specificity. | Development of selective catalysts, separation of stereoisomers. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Finding effective and benign reagents and solvents. |

Advanced Computational Techniques for De Novo Design and Scaffold Generation

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the design of new compounds with enhanced activity and selectivity. For a scaffold like this compound, computational methods can be instrumental.

Future directions in this area include:

De Novo Design: Algorithms for de novo design can generate novel molecular structures optimized for a specific biological target. nih.gov Using the imidazole-cyclopropane core as a starting point, these methods can explore vast chemical space to identify derivatives with potentially superior pharmacological profiles.

Scaffold Hopping: Computational techniques can be used to identify alternative core structures (scaffolds) that mimic the key pharmacophoric features of the this compound template. This can lead to the discovery of new chemical series with different physicochemical properties or intellectual property landscapes.

Quantum Chemical Methods: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and non-covalent interactions of the molecule. ijbbb.orgresearchgate.net This understanding is crucial for accurately predicting binding affinities and mechanisms of action at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with its biological target over time. This can reveal key binding conformations, the role of solvent molecules, and the energetic landscape of the binding process, providing a more complete picture than static docking models.

The application of these techniques can help in understanding structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogues. For example, computational studies on similar imidazole-containing compounds have been used to investigate their interactions with DNA and to predict their spectroscopic properties, demonstrating the utility of these methods. ijbbb.orgresearchgate.net

Discovery of Unexplored Biological Targets and Polypharmacology

While analogues of this compound have been investigated as histamine receptor ligands, the full therapeutic potential of this scaffold remains largely unexplored. nih.gov The unique conformational rigidity and electronic properties of this compound may enable it to interact with a variety of other biological targets.

Key research questions to be addressed are:

Target Identification: High-throughput screening campaigns and chemoproteomics approaches can be employed to identify novel protein targets for this compound and its derivatives. This could unveil unexpected therapeutic applications in different disease areas.

Polypharmacology: It is increasingly recognized that drugs often interact with multiple targets, a concept known as polypharmacology. This can be beneficial for treating complex diseases but can also lead to off-target effects. A systematic evaluation of the target profile of this compound is needed to understand its polypharmacological potential.

Kinase Inhibition: The imidazole core is a common feature in many kinase inhibitors. nih.gov Investigating the potential of this scaffold to inhibit specific kinases involved in cancer or inflammatory diseases could be a fruitful area of research.

Enzyme Inhibition: Many enzymes have active sites that could accommodate the structural features of this compound. For instance, phthalazine (B143731) derivatives, which share some structural similarities, have shown inhibitory activity against vascular endothelial growth factor receptors (VEGFR). nih.gov

The development of related imidazole-cyclopropane derivatives as potent and selective histamine H3 receptor antagonists highlights the potential of this chemical class. nih.gov Future studies should aim to expand the biological characterization beyond this initial target to uncover new therapeutic possibilities.

Development of Advanced Pharmacological Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into sophisticated pharmacological tools to probe biological systems.

Opportunities in this domain include:

Molecular Probes: By incorporating fluorescent dyes, biotin (B1667282) tags, or photoreactive groups, derivatives can be synthesized to serve as molecular probes. These tools are invaluable for target identification, validation, and studying biological pathways through techniques like fluorescence microscopy and affinity purification.

Radiolabeled Ligands: The synthesis of radiolabeled versions of potent and selective ligands derived from this scaffold would enable their use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would allow for the non-invasive visualization and quantification of their target receptors in living organisms, aiding in drug development and disease diagnosis.

Selective Ligands for Receptor Subtypes: The conformational constraint provided by the cyclopropane ring can be exploited to design ligands with high selectivity for specific receptor subtypes. For instance, extensive research on imidazole-based compounds has led to the development of highly potent agents for the histamine H3 receptor, demonstrating the feasibility of achieving high selectivity. nih.gov Such selective tools are essential for dissecting the physiological roles of different receptor populations.

The creation of these advanced pharmacological tools will not only facilitate a deeper understanding of the targets of this compound but also contribute to broader biomedical research.

Q & A

What are the optimal synthetic routes for 1-(1H-Imidazol-2-YL)cyclopropan-1-amine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves cyclopropanation of imidazole derivatives followed by amine functionalization. A common method is the condensation of imidazole precursors with cyclopropane-containing intermediates under inert atmospheres. Key conditions include:

- Catalyst selection : Palladium or copper catalysts (e.g., CuI) for cross-coupling reactions .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and by-product minimization .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

Yield improvements (70–85%) are achieved by optimizing stoichiometry and purification via column chromatography.

How can structural contradictions in spectroscopic data for this compound be resolved?

Advanced Research Question

Discrepancies in NMR or MS data often arise from tautomerism in the imidazole ring or cyclopropane strain. Methodological solutions include:

- 2D NMR (HSQC, HMBC) : To assign proton-carbon correlations and confirm cyclopropane geometry .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts and validate experimental data .

- X-ray crystallography : Resolves ambiguities in bond angles and ring strain effects .

What experimental strategies are used to evaluate the compound’s potential as an enzyme inhibitor?

Advanced Research Question

Bioactivity assessment involves:

Target selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, histidine kinases) .

Kinetic assays : Measure inhibition constants (Ki) via fluorescence-based or calorimetric methods.

Molecular docking : Use software like AutoDock to predict binding modes, focusing on cyclopropane-induced steric effects .

Mutagenesis studies : Identify critical residues interacting with the imidazole-cyclopropane motif .

How does the cyclopropane ring affect the compound’s stability under varying pH conditions?

Basic Research Question

The cyclopropane ring introduces strain, enhancing reactivity in acidic/basic media. Stability studies involve:

- pH-rate profiling : Monitor degradation via HPLC at pH 2–12.

- Activation energy calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

- Protective groups : Tert-butyloxycarbonyl (Boc) groups stabilize the amine moiety during synthesis .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Scale-up hurdles include:

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation .

- Catalyst recycling : Immobilized catalysts reduce costs and waste .

- By-product management : Optimize reaction time to minimize dimerization of imidazole intermediates .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

Use in silico tools to estimate:

- Lipophilicity (LogP) : Predicts membrane permeability (e.g., SwissADME) .

- Metabolic sites : Cytochrome P450 metabolism is modeled using MetaSite, focusing on imidazole oxidation .

- Toxicity : ProTox-II assesses hepatotoxicity risks from cyclopropane metabolites .

What analytical techniques validate the compound’s purity for in vivo studies?

Basic Research Question

Rigorous purity assessment requires:

- HPLC-MS : Quantify impurities below 0.1% with C18 columns and acetonitrile/water gradients .

- Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values .

- Karl Fischer titration : Ensure water content <1% for hygroscopic amine derivatives .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question

Chiral centers (if present) are critical for target specificity. Strategies include:

- Chiral HPLC : Resolve enantiomers using amylose-based columns .

- Circular Dichroism (CD) : Correlate absolute configuration with bioactivity .

- Stereoselective synthesis : Use Evans auxiliaries or asymmetric catalysis to control cyclopropane geometry .

What are the compound’s spectroscopic signatures in IR and Raman spectroscopy?

Basic Research Question

Key vibrational modes:

- Imidazole ring : N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600 cm⁻¹) .

- Cyclopropane : C-C ring stretching (1020–1070 cm⁻¹) in Raman spectra .

- Amine : N-H bending (1550–1650 cm⁻¹) in IR .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

SAR strategies focus on:

- Ring modifications : Replace cyclopropane with spiropentane to assess strain effects .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) to the imidazole ring to enhance electrophilicity .

- Bioisosteres : Replace the amine with a guanidine group to improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.